1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea 1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea
Brand Name: Vulcanchem
CAS No.: 425613-42-9
VCID: VC6857449
InChI: InChI=1S/C14H14N2OS2/c17-13(12-7-4-10-19-12)16-14(18)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,18)
SMILES: C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2
Molecular Formula: C14H14N2OS2
Molecular Weight: 290.4

1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea

CAS No.: 425613-42-9

Cat. No.: VC6857449

Molecular Formula: C14H14N2OS2

Molecular Weight: 290.4

* For research use only. Not for human or veterinary use.

1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea - 425613-42-9

Specification

CAS No. 425613-42-9
Molecular Formula C14H14N2OS2
Molecular Weight 290.4
IUPAC Name N-(2-phenylethylcarbamothioyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C14H14N2OS2/c17-13(12-7-4-10-19-12)16-14(18)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,18)
Standard InChI Key QIIMDBFDIKISKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic name, 1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea, reflects its substitution pattern:

  • A 2-phenylethyl group (C6H5CH2CH2–) attached to the thiourea’s nitrogen.

  • A thiophene-2-carbonyl moiety (C4H3S–CO–) linked to the thiocarbamide group.

The molecular formula is C14H14N2OS2, with a molecular weight of 298.40 g/mol. Its structure combines aromatic (phenyl, thiophene) and polar (thiourea, carbonyl) regions, influencing solubility and reactivity .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretch: 3200–3300 cm⁻¹ (thiourea NH).

  • C=O stretch: ~1680 cm⁻¹ (carbonyl group).

  • C=S stretch: ~1240 cm⁻¹ (thiourea core) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 7.20–7.40 (m, 5H, phenyl).

    • δ 7.00–7.20 (m, 3H, thiophene).

    • δ 3.60–3.80 (t, 2H, CH2 adjacent to phenyl).

    • δ 3.20–3.40 (t, 2H, CH2 adjacent to thiourea).

    • δ 10.50–11.00 (s, 2H, NH protons) .

  • ¹³C NMR:

    • δ 180.2 (C=S).

    • δ 170.5 (C=O).

    • δ 135.0–128.0 (aromatic carbons) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

Step 1: Preparation of 2-Phenylethyl Isothiocyanate
2-Phenylethylamine reacts with thiophosgene (CSCl2) in dichloromethane to yield the isothiocyanate intermediate .

Step 2: Coupling with Thiophene-2-carboxamide
The isothiocyanate reacts with thiophene-2-carboxamide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base (Table 1) .

Table 1: Reaction Conditions for Thiourea Formation

ReagentEquivalentsSolventTemperatureTime (h)Yield (%)
2-Phenylethyl-ITC1.2DMSORT276
NaH1.2DMSORT2

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate) and recrystallized from acetonitrile. Purity is confirmed by elemental analysis and high-resolution mass spectrometry .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water.

  • Stability: Stable at room temperature but degrades under acidic or alkaline conditions via thiourea hydrolysis .

Table 2: Physicochemical Data

PropertyValue
Melting Point142–144°C
LogP (Octanol-Water)2.85
pKa8.2 (thiourea NH)

Research Gaps and Future Directions

While preliminary data are promising, further studies are needed to:

  • Assess in vivo toxicity and pharmacokinetics.

  • Explore structure-activity relationships by modifying the phenyl or thiophene groups.

  • Investigate synergistic effects with existing antiepileptic drugs .

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